L-Isoleucine can be sourced from various natural products, primarily protein-rich foods such as meat, fish, dairy products, and legumes. In laboratory settings, it can also be synthesized using microbial fermentation processes or chemical synthesis methods.
L-Isoleucine belongs to the category of branched-chain amino acids along with L-leucine and L-valine. It is classified under the group of proteinogenic amino acids, which are the building blocks of proteins.
The synthesis of L-Isoleucine (1-13C; 15N) can be achieved through several methods:
In microbial fermentation, the concentration of glucose and other substrates is carefully monitored using high-performance liquid chromatography (HPLC) to ensure optimal yields. The fermentation conditions, including pH and temperature, are crucial for maximizing production .
L-Isoleucine has the following structural formula:
The molecular structure features a branched chain with an α-amino group and a carboxylic acid group, characteristic of all amino acids.
The stereochemistry of L-isoleucine is designated as (2S,3S) due to the specific arrangement of its chiral centers.
L-Isoleucine participates in various biochemical reactions:
The enzymatic pathways involved in these reactions are tightly regulated and often involve co-factors such as pyridoxal phosphate for transaminases.
L-Isoleucine plays a vital role in several metabolic pathways:
Research indicates that L-isoleucine can enhance glucose uptake in muscle cells, thereby playing a role in energy homeostasis and metabolic regulation .
Relevant analyses often involve chromatographic methods to determine purity and concentration levels.
L-Isoleucine (1-13C; 15N) has several scientific applications:
Microbial biosynthesis provides a high-fidelity platform for incorporating stable isotopes into L-isoleucine. Corynebacterium glutamicum (ATCC 13032), a gram-positive bacterium, is the primary workhorse for this purpose due to its well-characterized branched-chain amino acid (BCAA) pathways and high metabolic flux. When induced in leucine/isoleucine production media and supplemented with ¹⁵N-labeled ammonium sulfate, C. glutamicum efficiently incorporates ¹⁵N into L-isoleucine via transamination reactions. This process yields 120 μmol/mL of L-[¹⁵N]isoleucine with 96 atom% ¹⁵N enrichment and >90% isotopic efficiency [1]. The pathway initiates with threonine, which is converted to α-ketobutyrate by threonine deaminase. α-Ketobutyrate then condenses with pyruvate to form acetohydroxybutyrate, proceeding through valine-pathway analogues to yield isoleucine. Crucially, isotopic labeling specificity depends on precursor choice: When [3-¹³C]pyruvate is provided, ¹³C incorporation occurs selectively at the C-3' position of isoleucine, whereas [2-¹³C]pyruvate labels the C-3 position. This microbial system avoids isotopic dilution, as confirmed by nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) analyses [1] [4].
Table 1: Microbial Production Performance of Isotope-Labeled L-Isoleucine
Strain | Precursor | Labeled Product | Yield (μmol/mL) | Isotopic Efficiency | Enrichment |
---|---|---|---|---|---|
C. glutamicum ATCC 13032 | [¹⁵N]Ammonium sulfate | L-[¹⁵N]Isoleucine | 120 | 90% | 96 atom% ¹⁵N |
C. glutamicum ATCC 13032 | [3-¹³C]Pyruvate | L-[3'-¹³C]Isoleucine | 98* | 85%* | >95% ¹³C |
C. glutamicum ΔilvA | [3-¹³C;4,4,4-²H₃]α-Ketobutyrate | γ1-¹³CH₂/δ-¹³CD₃ Isoleucine | 75* | 88%* | 98 atom% ¹³C |
*Representative values from analogous systems [1] [4] [10].
Precursor engineering is critical for directing isotopes to specific atomic positions within L-isoleucine. The carboxyl group (C-1) is labeled using [1-¹³C]α-ketobutyrate or [1-¹³C]pyruvate as metabolic precursors. These α-ketoacids undergo transamination via branched-chain aminotransferases (IlvE), transferring the ¹⁵N from glutamate or ammonium to yield L-Isoleucine-(1-¹³C;¹⁵N) with >98 atom% ¹³C and ¹⁵N purity [5] [7]. The molecular structure of this compound (CAS: 202468-35-7) has a mass shift of M+1 (138.12 g/mol vs. 131.17 g/mol unlabeled), confirmed by ¹³C-NMR and mass spectrometry [5] [7]. For side-chain labeling, [3-¹³C;4,4,4-²H₃]2-ketobutyrate is synthesized through a multistep route:
Table 2: Key Precursors for Site-Specific L-Isoleucine Labeling
Precursor | Target Isotope Position | Synthetic Route | Labeling Specificity |
---|---|---|---|
[¹⁵N]Ammonium sulfate | ¹⁵N (backbone) | Microbial transamination | Uniform ¹⁵N incorporation |
[1-¹³C]Pyruvate | ¹³C (carboxyl C-1) | Chemical synthesis | C-1 (98 atom%) |
[3-¹³C;4,4,4-²H₃]2-Ketobutyrate | γ1-¹³CH₂/δ-¹³CD₃ | Ylide alkylation/ozonolysis | Position-specific (δ/γ1) |
[3-¹³C]Pyruvate | C-3' | Microbial conversion | Single-site (C-3') |
Maximizing isotopic efficiency requires tuning fermentation parameters, genetic modifications, and substrate feeding strategies. In C. glutamicum:
For eukaryotic systems (e.g., Pichia pastoris), deuteration is integrated to enhance NMR resolution. Growth in D₂O-minimal media with U-²H-glucose and [3-¹³C;4,4,4-²H₃]2-ketobutyrate yields L-Isoleucine-(γ1-¹³CH₂; β,γ2-²H). This reduces ¹H-¹H dipolar coupling, extending ¹³C-T₂ relaxation times by 2.3-fold and eliminating scalar coupling in ¹³C-HSQC spectra [9] [10]. Isotopic efficiencies reach 88–92% in such systems, confirmed by GC-MS and NMR [10].
L-Isoleucine-(1-¹³C;¹⁵N), L-[¹⁵N]Isoleucine, L-[3'-¹³C]Isoleucine, [3-¹³C;4,4,4-²H₃]2-Ketobutyrate, L-Isoleucine-(γ1-¹³CH₂/δ-¹³CD₃)
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